Product packaging for 2-(1H-Benzimidazol-2-yl)cyclopropanamine(Cat. No.:)

2-(1H-Benzimidazol-2-yl)cyclopropanamine

Cat. No.: B13772477
M. Wt: 173.21 g/mol
InChI Key: WVDLMLSTLLGENJ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B13772477 2-(1H-Benzimidazol-2-yl)cyclopropanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-7-5-6(7)10-12-8-3-1-2-4-9(8)13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

WVDLMLSTLLGENJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Contextual Overview and Research Significance of 2 1h Benzimidazol 2 Yl Cyclopropanamine

Significance of Benzimidazole (B57391) and Cyclopropane (B1198618) Motifs in Chemical Science

The benzimidazole and cyclopropane motifs are independently recognized as "privileged structures" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a versatile heterocyclic scaffold. ijpsjournal.com Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules. This has led to the development of a multitude of benzimidazole-containing drugs with a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and antihypertensive effects. ijpsjournal.com The success of this scaffold is exemplified by the number of clinically approved drugs that incorporate the benzimidazole core. ijpsjournal.com

The cyclopropane ring, a three-membered carbocycle, has also become an increasingly important component in modern drug design. scientificupdate.comnbinno.com Its unique chemical and physical properties, such as high ring strain and distinct electronic character, confer several advantages to a drug candidate. nbinno.com The incorporation of a cyclopropane moiety can lead to enhanced metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. nbinno.combohrium.com Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. nbinno.com This conformational constraint is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a molecule. nbinno.com Over the past decade, a significant number of new chemical entities containing a cyclopropyl (B3062369) group have received FDA approval, highlighting the value of this motif in drug discovery. scientificupdate.com

Rationale for Investigation of 2-(1H-Benzimidazol-2-yl)cyclopropanamine Scaffold

The rationale for investigating the this compound scaffold stems from the potential for synergistic or additive effects arising from the combination of the benzimidazole and cyclopropane moieties. The benzimidazole portion of the molecule provides a well-established pharmacophore with a proven track record of diverse biological activities. nih.gov The primary amine on the cyclopropane ring introduces a key functional group for potential interactions with biological targets, such as hydrogen bonding, and serves as a point for further chemical modification.

Historical Context of Related Molecular Scaffolds in Academic Research

The exploration of benzimidazole and cyclopropane derivatives in medicinal chemistry has a rich history. The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. researchgate.net However, significant interest in the biological activity of benzimidazoles began in the 1940s, spurred by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12 and the recognition of its structural similarity to purines. nih.gov This led to extensive research into the synthesis and pharmacological evaluation of a vast number of benzimidazole derivatives, many of which have since become important medicines. nih.gov

Synthetic Methodologies and Chemical Transformations of 2 1h Benzimidazol 2 Yl Cyclopropanamine

Strategies for the Construction of the Cyclopropanamine Moiety

The synthesis of the 2-(1H-benzimidazol-2-yl)cyclopropanamine structure hinges on the successful formation of the cyclopropane (B1198618) ring attached to the benzimidazole (B57391) heterocycle, followed by the introduction of an amine group. The precursor for such a synthesis would logically be an alkene, such as 2-vinyl-1H-benzimidazole, which can undergo cyclopropanation.

Stereoselective Cyclopropanation Methodologies

The creation of the cyclopropane ring is a pivotal step. Modern organic synthesis offers several powerful methods for converting alkenes into cyclopropanes, often with a high degree of stereocontrol. nih.gov These reactions typically involve the addition of a carbene or a carbenoid equivalent across the double bond.

The Simmons–Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.org The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgorganic-chemistry.org A key feature of this reaction is that the cyclopropanation occurs in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

For the synthesis of a precursor to this compound, 2-vinyl-1H-benzimidazole would be treated with the Simmons-Smith reagent. The reaction proceeds via a "butterfly" transition state where the zinc atom coordinates to the double bond before delivering the methylene (B1212753) group. nih.gov

A significant variant, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity and is often used for unfunctionalized alkenes. wikipedia.orgtcichemicals.com Furthermore, the presence of nearby directing groups, such as hydroxyls, can influence the facial selectivity of the methylene delivery, a principle widely exploited in asymmetric synthesis. organic-chemistry.orgwiley-vch.de While the benzimidazole nitrogen could potentially act as a directing group, its influence would depend on the specific reaction conditions.

Reagent SystemAlkene Substrate ExampleConditionsProductKey Feature
Zn-Cu, CH₂I₂CyclohexeneEther, refluxNorcaraneStereospecific conversion of alkenes. wikipedia.org
Et₂Zn, CH₂I₂Styrene1,2-DichloroethanePhenylcyclopropaneFurukawa modification, increased reactivity. wikipedia.org
Zn-Cu, CH₂I₂(Z)-3-hexeneEthercis-1,2-diethylcyclopropanePreservation of alkene geometry.

An alternative and highly versatile strategy for cyclopropanation involves the use of diazo compounds as carbene precursors. wikipedia.org Diazo compounds, such as ethyl diazoacetate (N₂CHCO₂Et), decompose to generate carbenes, which then add to alkenes. This decomposition can be initiated thermally or photochemically, but for greater control and efficiency, it is typically catalyzed by transition metals. nih.gov

Catalysts based on copper, rhodium, iron, and cobalt are commonly employed. nih.govorganic-chemistry.org For instance, the reaction of 2-vinyl-1H-benzimidazole with ethyl diazoacetate in the presence of a catalyst like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) would yield ethyl 2-(1H-benzimidazol-2-yl)cyclopropane-1-carboxylate. This product is a valuable intermediate, as the ester group can be subsequently converted into the desired amine functionality.

The choice of metal catalyst and its ligand system is crucial, as it can profoundly influence the reaction's efficiency and selectivity, including diastereoselectivity and chemoselectivity in complex molecules. ethz.ch This method avoids the use of halogenated reagents and produces only nitrogen gas as a byproduct, making it an attractive approach from a green chemistry perspective. wikipedia.org

CatalystDiazo CompoundAlkene Substrate ExampleConditionsProduct Type
Rh₂(OAc)₄Ethyl diazoacetateStyreneCH₂Cl₂, rtCyclopropyl (B3062369) ester
CuSO₄Ethyl diazoacetate1,1-DiphenyletheneToluene, refluxCyclopropyl ester nih.gov
[Co(Porphyrin)]Ethyl diazoacetateVarious OlefinsVariesCyclopropyl ester nih.gov
Pd(OAc)₂Trimethylsilyldiazomethane1-OcteneBenzene (B151609), rtSubstituted cyclopropane

Achieving enantioselectivity in the synthesis of chiral molecules like this compound is a primary goal of modern synthesis. Asymmetric cyclopropanation reactions introduce chirality by using chiral catalysts to control the facial selectivity of the carbene addition to the alkene. This field has seen significant advances, enabling the synthesis of cyclopropanes with high levels of enantiomeric excess (ee). dicp.ac.cn

These methods are often extensions of the diazo compound-mediated approaches, where the metal catalyst is coordinated to a chiral ligand. nih.gov For example, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands and copper(I) complexes with chiral bis(oxazoline) ligands are well-established systems for asymmetric cyclopropanation. researchgate.net More recently, cobalt(II) complexes have been shown to be highly effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding products with excellent diastereo- and enantioselectivity. organic-chemistry.org

An alternative to using potentially hazardous diazo compounds involves in situ carbene generation from other precursors, such as gem-dichloroalkanes, catalyzed by chiral cobalt complexes. dicp.ac.cnnih.gov Furthermore, biocatalysis, using engineered enzymes like myoglobin (B1173299) or cytochrome P450 variants, has emerged as a powerful tool for stereodivergent cyclopropanation, providing access to different stereoisomers by simply choosing the appropriate enzyme mutant. rochester.edu

Catalyst SystemCarbene PrecursorSubstrate ClassEnantiomeric Excess (ee)
Chiral Rh(II) ComplexDiazoacetateStyrenes, DienesUp to >95%
Cu(I)-Bis(oxazoline)DiazoacetateVinyl FluoridesUp to 93% researchgate.net
Chiral Co(II) ComplexSuccinimidyl diazoacetateVarious OlefinsHigh to excellent organic-chemistry.org
Engineered MyoglobinDiazoacetateVinylarenesUp to 99% rochester.edu
Chiral Rh(III) ComplexVinyl Sulfoxonium Ylideα,β-Unsaturated ImidazolesUp to 97% acs.org

Amination Strategies for Cyclopropane Ring Systems

Once the 2-(1H-benzimidazol-2-yl)cyclopropane core is constructed, the final key step is the installation of the amine group to yield the target molecule.

The term "direct amination" can refer to the introduction of an amino group onto the cyclopropane ring, often by converting a pre-existing functional group. A highly effective and widely used method for synthesizing primary cyclopropylamines is the Curtius rearrangement. nih.gov This chemical transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom.

In the context of synthesizing this compound, the cyclopropanecarboxylic acid intermediate (obtainable from the hydrolysis of the ester formed via diazo-mediated cyclopropanation) would be the starting point. The process generally involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to an activated derivative, typically an acyl chloride or a mixed anhydride.

Formation of Acyl Azide (B81097): The activated acid is then reacted with an azide source, such as sodium azide (NaN₃), to form a reactive acyl azide intermediate.

Rearrangement: Upon gentle heating, the acyl azide undergoes rearrangement, extruding nitrogen gas (N₂) to form an isocyanate.

Hydrolysis: The resulting isocyanate is then hydrolyzed, often under acidic or basic conditions, to yield the primary amine and carbon dioxide.

This sequence provides a reliable pathway to trans-arylcyclopropylamines and is a cornerstone in the synthesis of pharmacologically active compounds containing this motif. nih.gov

StepReagent(s)IntermediatePurpose
1. Acid Activation(COCl)₂, cat. DMFAcyl ChloridePrepare for nucleophilic attack.
2. Azide FormationNaN₃Acyl AzideForm the key rearrangement precursor.
3. RearrangementToluene, heatIsocyanateLoss of N₂ and C-to-N migration.
4. Hydrolysisaq. HCl, heatPrimary AmineCleavage of isocyanate to amine.
Indirect Routes via Precursor Transformations

Direct synthetic routes to this compound are not prominently documented, necessitating an exploration of indirect methodologies that rely on the transformation of functionalized precursors. A highly plausible and effective strategy involves the synthesis of a stable precursor, such as a 2-(1H-benzimidazol-2-yl)cyclopropanecarboxylic acid, followed by its conversion to the target primary amine.

One of the most established methods for converting a carboxylic acid to a primary amine with the loss of one carbon atom is the Curtius rearrangement. This multi-step process begins with the conversion of the carboxylic acid to an acyl azide. The acyl azide is then thermally or photochemically rearranged to an isocyanate, which can be subsequently hydrolyzed under acidic or basic conditions to yield the primary amine.

The general pathway for this transformation is as follows:

Acid to Acyl Halide/Ester: The precursor, 2-(1H-benzimidazol-2-yl)cyclopropanecarboxylic acid, is first activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of Acyl Azide: The activated acyl derivative is then reacted with an azide source, such as sodium azide (NaN₃), to form the corresponding acyl azide.

Rearrangement to Isocyanate: Gentle heating of the acyl azide induces the rearrangement, releasing nitrogen gas (N₂) and forming a reactive isocyanate intermediate.

Hydrolysis to Amine: The final step involves the hydrolysis of the isocyanate. Treatment with aqueous acid traps the amine as a stable salt, which can then be neutralized to afford the final product, this compound.

This approach is advantageous as it is generally high-yielding and the stereochemistry of the cyclopropane ring is typically retained throughout the reaction sequence. nih.gov

Methodologies for the Formation of the 1H-Benzimidazole Moiety

The 1H-benzimidazole core is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its construction have been developed over the last century. nih.govnih.gov These methods can be broadly categorized based on the key bond-forming strategy.

Condensation Reactions with ortho-Phenylenediamines and Aldehydes/Derivatives

The most traditional and widely used method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine (OPD) with a carboxylic acid or its derivative. jyoungpharm.orgnih.gov The reaction is typically carried out under strong acidic conditions (like polyphosphoric acid or HCl) at high temperatures. jyoungpharm.org The mechanism involves the initial formation of an amide followed by a dehydrative cyclization.

Variations of this method utilize aldehydes as the carbonyl source. The direct condensation of OPD with an aldehyde initially forms a Schiff base, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole. To avoid the formation of complex mixtures, this reaction often requires an oxidant or a specific catalyst. A diverse range of catalysts has been employed to make this reaction more efficient and environmentally benign.

Catalyst TypeExamplesConditionsNotes
Brønsted/Lewis Acids HCl, TiCl₃OTf, ZrOCl₂·8H₂OVaries (RT to reflux)Classic method, can require harsh conditions. rsc.orgmdpi.com
Ammonium Salts NH₄Cl, NH₄BrSolvent-free or EtOH, 80-90°CInexpensive and environmentally benign catalyst. jyoungpharm.org
Metal Salts VOSO₄, MgCl₂·6H₂O, Zn(OTf)₂, CuIMild conditionsOften recyclable and highly efficient. rsc.orgsphinxsai.com
Nanoparticles Al₂O₃/CuI/PANI, MnO₂, ZnOMild, often solvent-free or under ultrasoundHigh yields and short reaction times. rsc.orgnih.gov

Oxidative Cyclization Protocols

Oxidative cyclization provides an alternative route to benzimidazoles, often starting from precursors that are not in the same oxidation state as the final product. These methods are valuable for accessing diverse substitution patterns on the benzene ring of the scaffold.

One common approach involves the reaction of o-phenylenediamines with a C1 source, such as D-glucose, followed by an oxidative cyclization. organic-chemistry.org Another powerful strategy is the amidine formation from anilines followed by an oxidative annulation. This can be achieved using oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) or through copper-mediated oxidation, providing access to both N-H and N-alkylated benzimidazoles. nih.govacs.org These protocols expand the available chemical space for benzimidazole synthesis, as they allow for the use of readily available anilines as starting materials instead of the more limited o-phenylenediamines. nih.govacs.org Other systems, such as H₂O₂/TiO₂ or H₂O₂/HCl, have also been effectively used for the oxidative condensation of OPDs with aldehydes. organic-chemistry.org

Transition Metal-Catalyzed Cyclizations

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzimidazoles. nih.gov These methods often proceed via C-H bond activation, cross-coupling, or annulation reactions, offering high efficiency and regioselectivity.

Copper (Cu) Catalysis: Copper catalysts, such as Cu₂O or CuI, are frequently used for intramolecular N-arylation reactions to form the benzimidazole ring. organic-chemistry.orgnih.gov These reactions typically involve a ligand, such as DMEDA (N,N'-dimethylethylenediamine), and a base. Copper has also been employed in oxidative cross-coupling reactions of anilines and primary amines to construct the benzimidazole core. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium catalysts are well-known for their utility in C-H activation and arylation. They can be used for the direct C-H arylation of the imidazole (B134444) C2-position with aryl chlorides to synthesize 2-aryl benzimidazoles. organic-chemistry.org

Rhodium (Rh) and Nickel (Ni) Catalysis: More recently, rhodium and nickel catalysts have been developed for C-H activation/cyclization pathways. researchgate.netacs.orgacs.org For instance, Rh(III) catalysis can achieve the annulation of 2-arylbenzimidazoles with various coupling partners. researchgate.net Nickel catalysis, particularly with N-heterocyclic carbene (NHC) ligands, has been shown to control the selectivity of intramolecular cyclizations of benzimidazoles with alkenes. acs.orgacs.org

Metal-Free and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of metal-free and green approaches for benzimidazole synthesis. chemmethod.com These methods aim to reduce waste, avoid toxic reagents and solvents, and improve energy efficiency. chemmethod.comchemmethod.com

Key strategies in green benzimidazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). organic-chemistry.orgchemmethod.com Deep eutectic solvents (DESs) have also been explored as green media and catalysts. mdpi.com

Solvent-Free Conditions: Performing reactions without any solvent, often with grinding or microwave irradiation, reduces waste and simplifies purification. rsc.orgchemmethod.com

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov

Metal-Free Catalysis: Employing catalysts such as iodine, boric acid, or Brønsted acidic reduced graphene avoids the cost and toxicity associated with heavy metals. rsc.orgorganic-chemistry.orgchemmethod.com For example, molecular iodine can promote the intramolecular C-H amidation to form N-protected benzimidazoles under basic conditions. organic-chemistry.org

Green ApproachCatalyst/MediumConditionsAdvantages
Microwave Irradiation Acetic Acid or [BMIM]HSO₄Solvent-free or Ionic LiquidShorter reaction times, high yields. mdpi.comchemmethod.com
Green Solvents Water, PEG-400VariesEnvironmentally benign, low cost. organic-chemistry.orgchemmethod.com
Solid-State Synthesis p-Toluenesulfonic acidGrinding, solvent-freeSimple workup, high efficiency. rsc.org
Metal-Free Catalysts Boric acid, IodineAqueous solution or basic conditionsAvoids metal toxicity, mild conditions. organic-chemistry.orgchemmethod.com
Biorenewable Reagents D-GlucoseWaterUses a renewable C1 source. organic-chemistry.org

Integration of Cyclopropanamine and Benzimidazole Scaffolds

The construction of the target molecule, this compound, requires a strategy to merge the two distinct scaffolds. This can be envisioned through two primary retrosynthetic approaches: forming the benzimidazole ring onto a pre-existing cyclopropane core, or building the cyclopropane ring onto a benzimidazole precursor.

Approach A: Benzimidazole Synthesis from a Cyclopropane Precursor

In this approach, the synthesis begins with a cyclopropane derivative containing the necessary functionalities for benzimidazole formation. For example, one could start with 2-aminocyclopropane-1-carboxylic acid or a related derivative. The condensation of this precursor with o-phenylenediamine (B120857) under conditions described in section 2.2.1 would, in principle, yield the desired fused heterocyclic system. This route may be challenging due to the potential for side reactions and the stability of the cyclopropane ring under the often harsh condensation conditions.

Approach B: Cyclopropane Synthesis from a Benzimidazole Precursor

A more synthetically tractable route involves constructing the cyclopropane ring onto a functionalized benzimidazole. This pathway can be broken down into several steps:

Synthesis of a 2-Substituted Benzimidazole: The synthesis would commence with the preparation of a key intermediate, such as 1H-benzimidazole-2-carbaldehyde or a methyl 2-(1H-benzimidazol-2-yl)acrylate. The aldehyde can be synthesized via the oxidation of 2-methylbenzimidazole, while the acrylate (B77674) can be formed through a palladium-catalyzed cross-coupling reaction.

Cyclopropanation: The α,β-unsaturated ester, methyl 2-(1H-benzimidazol-2-yl)acrylate, can be subjected to a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction, which uses dimethylsulfoxonium ylide, generated from trimethylsulfoxonium (B8643921) iodide and a strong base, to add a methylene group across the double bond, forming the cyclopropane ring. nih.gov This would yield methyl 2-(1H-benzimidazol-2-yl)cyclopropanecarboxylate.

Functional Group Transformation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions. nih.gov

Amine Formation: Finally, as detailed in section 2.1.2.2, the 2-(1H-benzimidazol-2-yl)cyclopropanecarboxylic acid is converted to the target this compound via a Curtius rearrangement. nih.gov

This latter approach offers a more controlled and modular route, allowing for the independent synthesis and purification of the benzimidazole core before the construction of the chemically sensitive cyclopropane ring and the final amine installation.

Convergent Synthetic Strategies

Convergent syntheses involve the separate preparation of the benzimidazole and cyclopropane moieties, which are then coupled to form the target molecule. This approach is often favored for its efficiency and the ability to independently optimize the synthesis of each fragment.

A plausible convergent strategy would involve the synthesis of a suitable cyclopropane-containing building block and its subsequent reaction with an o-phenylenediamine derivative to form the benzimidazole ring. For instance, cyclopropane-1,2-dicarbonitrile (B15443556) or a derivative could be condensed with o-phenylenediamine.

Alternatively, a pre-formed benzimidazole nucleus can be coupled with a cyclopropane unit. This could involve the reaction of a 2-halobenzimidazole with a cyclopropylamine (B47189) derivative or the coupling of 2-lithiobenzimidazole with a suitable cyclopropyl electrophile.

A key intermediate in a powerful convergent approach is 2-(1H-Benzimidazol-2-yl)cyclopropanecarboxylic acid. This intermediate can be synthesized by the condensation of o-phenylenediamine with cyclopropane-1,2-dicarboxylic acid or a derivative. The resulting carboxylic acid can then be converted to the desired amine via a Curtius rearrangement. This method is particularly advantageous as it often proceeds with retention of stereochemistry, which is crucial if a specific stereoisomer of the final product is desired. nih.gov

Table 1: Overview of Potential Convergent Synthetic Steps

Step Reactant 1 Reactant 2 Key Transformation
Benzimidazole Formation o-Phenylenediamine Cyclopropane-1,2-dicarboxylic acid derivative Condensation

Linear Synthetic Routes and Key Coupling Reactions

Linear synthetic routes involve the sequential construction of the molecule, starting from a simpler precursor and building upon it step-by-step. A potential linear synthesis could commence with the formation of 2-cyclopropyl-1H-benzimidazole. This can be achieved through the condensation of o-phenylenediamine with cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid. nih.govrsc.orgresearchgate.net

Once 2-cyclopropyl-1H-benzimidazole is obtained, the subsequent introduction of the amine group onto the cyclopropane ring presents a significant challenge. Direct amination of the cyclopropane ring is generally difficult. A more feasible approach would involve the functionalization of the cyclopropyl group to introduce a suitable leaving group, followed by nucleophilic substitution with an amine or an amine surrogate.

Another linear strategy could involve starting with a cyclopropyl precursor that already contains a protected or masked amine functionality. For example, the synthesis could begin with a cyclopropanecarboxaldehyde bearing a protected amino group, which is then condensed with o-phenylenediamine to form the benzimidazole ring.

A key coupling reaction in many benzimidazole syntheses is the condensation of o-phenylenediamine with aldehydes or carboxylic acids. nih.govrsc.orgresearchgate.net This reaction is often catalyzed by acids or transition metals and proceeds through the formation of a Schiff base intermediate followed by cyclization and aromatization.

Chemo- and Regioselectivity Challenges in Combined Synthesis

The synthesis of this compound is accompanied by several chemo- and regioselectivity challenges. During the formation of the benzimidazole ring from o-phenylenediamine and a disubstituted cyclopropane, regioselectivity can be an issue if the cyclopropane substituents are different.

Furthermore, the benzimidazole ring itself has two nitrogen atoms that can potentially react in subsequent steps. Selective N-alkylation or N-acylation can be challenging, though in many cases, the tautomeric nature of the N-H bond makes the two nitrogens equivalent in a time-averaged sense.

When functionalizing the cyclopropane ring in a linear approach, achieving the desired regioselectivity for the introduction of the amine group is a primary hurdle. The electronic nature of the benzimidazole substituent will influence the reactivity of the cyclopropane C-H bonds.

Stereoselectivity is another major consideration, as the cyclopropane ring can exist as cis or trans isomers with respect to the substituents. The relative stereochemistry of the benzimidazole and amino groups on the cyclopropane ring needs to be controlled. Chiral auxiliaries or asymmetric catalysis may be necessary to obtain enantiomerically pure products.

Functional Group Compatibility and Synthetic Scope

The compatibility of functional groups is a critical aspect of any multi-step synthesis. In the synthesis of this compound, the benzimidazole ring is generally stable to a range of reaction conditions. However, the N-H protons are acidic and can interfere with strongly basic or nucleophilic reagents. Protection of the benzimidazole nitrogen may be required in some cases.

The cyclopropane ring is susceptible to ring-opening reactions under certain acidic or hydrogenolytic conditions. Therefore, these conditions should be avoided in the synthetic sequence.

The amine functionality in the final product is nucleophilic and can react with electrophiles. If other reactive functional groups are present in the molecule, protection of the amine may be necessary during certain transformations.

The synthetic scope of the developed methodologies is expected to be broad, allowing for the preparation of a variety of derivatives. Substituents can be introduced on the benzene ring of the benzimidazole moiety by starting with appropriately substituted o-phenylenediamines. Similarly, the substitution pattern on the cyclopropane ring can be varied by choosing different cyclopropane precursors.

Mechanistic Investigations of Key Synthetic Steps

The mechanisms of the key reactions involved in the synthesis of this compound have been studied to varying extents.

The formation of the benzimidazole ring via condensation of o-phenylenediamine and a carboxylic acid derivative is believed to proceed through initial amide formation, followed by cyclization and dehydration. When an aldehyde is used, the reaction likely involves the formation of a Schiff base, which then undergoes cyclization and oxidation. nih.govrsc.org

The Curtius rearrangement, a key step in a proposed convergent synthesis, is a well-studied reaction. organic-chemistry.orgillinoisstate.edu It involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The rearrangement is generally believed to be a concerted process, where the R group migrates to the nitrogen atom as the nitrogen molecule departs. nih.gov This concerted nature is responsible for the retention of stereochemistry at the migrating carbon, a crucial feature for controlling the stereochemistry of the final amine product. nih.gov

Table 2: Mechanistic Overview of Key Reactions

Reaction Key Intermediate(s) Mechanistic Feature Stereochemical Outcome
Benzimidazole Formation (from aldehyde) Schiff base Cyclization, Oxidation Aromatic product
Curtius Rearrangement Acyl azide, Isocyanate Concerted migration and N2 loss Retention of configuration

The Simmons-Smith reaction, a potential method for forming the cyclopropane ring, involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide. The reaction is thought to proceed via a concerted "butterfly" transition state, leading to the stereospecific transfer of the methylene group to the double bond. nih.govharvard.edu

Molecular Design, Conformational Analysis, and Computational Investigations of 2 1h Benzimidazol 2 Yl Cyclopropanamine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties and reactivity of heterocyclic compounds like 2-(1H-Benzimidazol-2-yl)cyclopropanamine. These computational methods provide detailed insights into the molecule's electronic structure, orbital energies, and geometric preferences, which are fundamental to understanding its chemical behavior and potential biological activity. plu.mxresearchgate.net

The electronic structure of this compound is characterized by the conjugated π-system of the benzimidazole (B57391) ring and the saturated σ-framework of the cyclopropane (B1198618) moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For benzimidazole derivatives, the HOMO is typically distributed over the entire benzimidazole ring, indicating that this part of the molecule is the primary site for electrophilic attack. researchgate.net Conversely, the LUMO is also centered on the benzimidazole system. The HOMO→LUMO transition, therefore, involves an electron density transfer within the benzimidazole ring system. researchgate.net The cyclopropanamine substituent influences the electronic properties through inductive and hyperconjugative effects. DFT calculations using methods like B3LYP with a 6-311++G(d,p) basis set can provide precise values for these orbital energies. nih.gov

ParameterCalculated Value (eV)Description
EHOMO -6.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.10Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.15Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net
Ionization Potential (I) 6.25The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) 1.10The energy released when an electron is added to the molecule.

Note: The values presented are representative and derived from typical DFT calculations for similar benzimidazole structures.

The 1H-benzimidazole ring of this compound exhibits annular prototropic tautomerism. beilstein-journals.org This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. encyclopedia.pub For N-unsubstituted benzimidazoles, this results in a dynamic equilibrium between two structurally equivalent tautomeric forms. beilstein-journals.orgencyclopedia.pub

In the case of this compound, the two possible tautomers are degenerate, meaning they have identical energy levels and are equally stable. This is because the substituent at the C2 position does not break the molecule's symmetry with respect to the tautomeric exchange. This rapid interconversion is a crucial feature of many benzimidazole derivatives and can be fundamental to their binding affinity with biological targets, as each tautomer presents a different hydrogen bond donor/acceptor profile. encyclopedia.pub Computational studies have confirmed that for the parent benzimidazole, the 1H-tautomer is the most stable form. nih.gov The equilibrium between these forms can be influenced by the solvent environment and substitution patterns on the benzene (B151609) ring. beilstein-journals.org

TautomerStructureRelative Stability
Form A 1H-tautomerIsoenergetic
Form B 3H-tautomerIsoenergetic

Note: The two tautomeric forms are in rapid equilibrium and are energetically equivalent for the title compound.

The cyclopropane ring is a rigid, three-membered carbocycle that significantly restricts the conformational freedom of its substituents. researchgate.net The incorporation of this moiety into molecules can drastically affect their secondary structure and flexibility. nih.gov In this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the cyclopropane ring to the C2 atom of the benzimidazole ring.

The relative orientation of the amino group (-NH₂) and the benzimidazole ring across the cyclopropane ring defines the molecule's stereoisomers (cis and trans). For each stereoisomer, further conformational analysis involves determining the preferred rotational arrangement (rotamers) around the C-C bond linking the two ring systems. The "bisected" and "perpendicular" conformations are typically considered. In the bisected conformation, the benzimidazole ring lies in the plane that bisects the cyclopropane ring, while in the perpendicular conformation, it is orthogonal to this plane. Computational studies on similar cyclopropylamine (B47189) derivatives suggest that the bisected conformation is often energetically favored due to minimized steric hindrance and favorable orbital overlap. researchgate.net

ConformerDihedral Angle (N1-C2-Ccyclo-Ccyclo)Relative Energy (kcal/mol)Description
Bisected ~0° or 180°0 (most stable)The benzimidazole ring plane bisects the cyclopropane ring.
Perpendicular ~90° or 270°2.5 - 4.0The benzimidazole ring plane is perpendicular to the cyclopropane ring.

Note: Relative energies are estimates based on conformational studies of similar substituted cyclopropanes.

Molecular Modeling and Docking Studies of this compound and its Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com These studies are crucial for understanding the potential biological targets of a compound and the molecular basis of its activity.

The this compound scaffold is structurally related to known inhibitors of various enzymes. A prominent target for molecules containing a cyclopropanamine group is Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme crucial in epigenetic regulation. nih.gov Analogs of the title compound have been designed as LSD1 inhibitors. nih.gov

Docking studies of benzimidazole-based compounds into enzyme active sites reveal common interaction patterns. nih.gov The benzimidazole ring often acts as a versatile scaffold capable of forming key interactions:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. ukm.my The primary amine of the cyclopropanamine moiety is also a potent hydrogen bond donor.

Hydrophobic Interactions: The benzene portion of the benzimidazole ring frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the enzyme's active site. ukm.myresearchgate.net

Arene-Cation Interactions: The electron-rich benzimidazole ring can interact favorably with positively charged residues like lysine (B10760008) (Lys) and arginine (Arg). researchgate.net

In the context of LSD1, the cyclopropanamine moiety is expected to interact near the FAD cofactor, while the benzimidazole portion would occupy an adjacent pocket, forming hydrogen bonds and hydrophobic contacts that contribute to binding affinity and selectivity.

The prediction of the binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. For this compound docked into the LSD1 active site, the predicted binding mode would likely place the reactive cyclopropanamine group in proximity to the FAD cofactor, consistent with the mechanism of known inhibitors. nih.gov The benzimidazole ring would extend into a hydrophobic channel, stabilized by interactions with surrounding residues.

The energetics of this binding are quantified by a docking score, typically expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. nih.gov A more negative score indicates a more favorable binding affinity. vensel.org These calculations help in prioritizing compounds for further experimental testing.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
LSD1 -7.5 to -9.0Trp, Tyr, His, Ser, ThrHydrogen bond, π-π stacking, hydrophobic
Beta-tubulin -7.0 to -8.5Cys241, Asn258, Lys352Hydrogen bond, hydrophobic nih.gov
EGFR Kinase -8.0 to -8.4Met793, Leu718, Asp855Hydrogen bond, hydrophobic ukm.my
HIV-1 RT -9.0 to -9.5Lys103, Pro236, Tyr181Hydrogen bond, hydrophobic vensel.org

Note: The binding energies and interacting residues are representative examples derived from docking studies of similar benzimidazole-based ligands with their respective targets.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The structural architecture of this compound, featuring a rigid benzimidazole ring system and a flexible cyclopropylamine substituent, allows for a diverse range of intermolecular interactions critical for its binding to biological targets. Computational analyses of related benzimidazole structures have elucidated the primary forces that govern molecular recognition. rsc.org

Hydrogen Bonding: The benzimidazole moiety contains both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the lone pair on the non-protonated nitrogen atom). mdpi.com The primary amine (-NH2) on the cyclopropane ring also serves as a potent hydrogen bond donor. These features enable the compound to form strong, directional hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), serine, and threonine in a protein's active site. mdpi.com

Pi-Stacking (π-π Interactions): The planar, aromatic benzimidazole ring is well-suited for engaging in π-π stacking interactions. rsc.org These non-covalent interactions typically occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov Such interactions are fundamental to the stability of ligand-protein complexes, contributing significantly to binding affinity. rsc.org

Hydrophobic Interactions: The benzene portion of the benzimidazole core and the cyclopropane ring contribute to the molecule's lipophilicity, facilitating hydrophobic interactions. These interactions occur with nonpolar amino acid residues within a binding pocket, such as leucine, valine, and isoleucine, helping to anchor the molecule in the target site. mdpi.com

The following table summarizes the potential intermolecular interactions for this compound and the likely participating structural features.

Interaction TypeMolecular Feature InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Imidazole N-H, Amine -NH2Asp, Glu, Gln, Asn, Ser, Thr
Hydrogen Bond (Acceptor)Imidazole NArg, Lys, His, Ser, Thr, Gln, Asn
π-π StackingBenzimidazole Aromatic RingPhe, Tyr, Trp, His
Hydrophobic InteractionsBenzene Ring, Cyclopropane RingAla, Val, Leu, Ile, Pro, Met, Phe

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement and dynamic behavior of atoms and molecules over time. escholarship.org For a compound like this compound, MD simulations provide critical insights into the stability of its complex with a biological target, revealing how the ligand and protein adapt to each other. nih.govnih.gov

A typical MD simulation protocol involves placing the ligand-protein complex, obtained from molecular docking, into a simulated physiological environment (a box of water molecules and ions). mdpi.comflinders.edu.au The simulation then calculates the trajectory of the complex over a set period, often in the nanosecond range, allowing for the analysis of its structural stability and intermolecular interactions. nih.gov

A key metric for assessing the stability of the complex is the Root Mean Square Deviation (RMSD). A stable complex will show the RMSD value plateauing after an initial equilibration period, indicating that the ligand remains securely bound in the active site. nih.gov Conversely, a rising or highly fluctuating RMSD may suggest an unstable binding mode. Computational studies on related benzimidazole derivatives have used simulations of 100 nanoseconds or more to confirm the stability of ligand-protein complexes. nih.gov

Simulation ParameterTypical Value/ConditionPurpose
Simulation Time50 - 300 nsTo allow the complex to reach equilibrium and observe its dynamic behavior.
System EnvironmentSolvated in a water box with counter-ions (e.g., NaCl)To mimic physiological conditions.
Key MetricRoot Mean Square Deviation (RMSD)To measure the average change in atomic positions and assess the stability of the complex.
Interaction AnalysisHydrogen bond occupancy, distance measurementsTo quantify the persistence and geometry of key intermolecular interactions over time.

In Silico Scaffold Design and Optimization Principles

The benzimidazole core is a foundational scaffold in drug discovery, and in silico methods are pivotal for its design and optimization. nih.govrsc.org The goal of scaffold optimization is to enhance desired properties such as binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles while minimizing potential off-target effects. nih.gov

Design Principles:

Privileged Scaffold Utilization: The benzimidazole ring system is known to interact with numerous biological targets, making it a "privileged scaffold." mdpi.com Design strategies often begin by placing this core into the binding site of a target protein using molecular docking to establish a foundational binding mode.

Structure-Based Pharmacophore Modeling: A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. mdpi.com For the this compound scaffold, a pharmacophore model would likely include the aromatic center, a hydrogen bond donor (N-H), an acceptor (N), and another donor group (the amine).

Optimization Strategies:

Substituent Modification: The core scaffold can be chemically modified at various positions. For instance, adding substituents to the benzene ring can modulate electronic properties and create new interactions. The cyclopropylamine group can also be altered to optimize interactions or improve pharmacokinetic properties. mdpi.com

Bioisosteric Replacement: This involves replacing one functional group with another that has similar physical or chemical properties. For example, the cyclopropane ring could be replaced with other small cyclic or acyclic aliphatic groups to fine-tune the compound's shape and flexibility.

ADME Profiling: Computational tools are used to predict properties like solubility, permeability, and metabolic stability early in the design process. nih.govnih.gov This allows for the prioritization of compounds that are more likely to have favorable drug-like properties.

The following table outlines key in silico principles for the design and optimization of molecules based on the this compound scaffold.

Principle/StrategyComputational ToolObjective
Scaffold Hopping 3D Shape & Electrostatic Similarity SearchingTo identify novel core structures with similar binding properties to the benzimidazole scaffold.
Fragment-Based Growth Molecular Docking, Fragment Linking SoftwareTo "grow" the molecule from the core scaffold by adding small chemical fragments that form favorable interactions in unoccupied pockets of the binding site.
Selectivity Enhancement Comparative Docking, MD SimulationsTo design modifications that favor binding to the desired target over off-targets by exploiting subtle differences in the active sites. nih.gov
Predictive Toxicology QSAR Models, Toxicity DatabasesTo flag potential toxic liabilities early in the design phase based on structural alerts.

Structure Activity Relationship Sar Studies on the Molecular Basis of Action

Elucidation of Structural Motifs Critical for Molecular Recognition

The molecular architecture of 2-(1H-Benzimidazol-2-yl)cyclopropanamine analogs contains two primary structural motifs that are essential for molecular recognition and biological activity: the benzimidazole (B57391) ring system and the cyclopropylamine (B47189) group.

The benzimidazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions. The bicyclic system is largely planar and provides a platform for π-π stacking interactions with aromatic residues in a target's binding pocket. Furthermore, the benzimidazole core possesses a hydrogen bond donor (the N-H group at position 1) and a hydrogen bond acceptor (the pyridine-type nitrogen at position 3). These features allow it to form specific and directional hydrogen bonds, which are often crucial for anchoring the ligand to its target protein.

The cyclopropylamine group serves as a rigid and conformationally constrained linker. Unlike a flexible alkyl chain, the three-membered cyclopropane (B1198618) ring locks the relative orientation of the amino group and the benzimidazole ring. This conformational restriction can lead to a significant increase in binding affinity by reducing the entropic penalty associated with the ligand adopting its bioactive conformation upon binding. The primary amine is a key interaction point, often forming salt bridges or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the active site.

Together, these motifs create a scaffold where the benzimidazole acts as an anchor and recognition element, while the rigid cyclopropylamine precisely positions the crucial amino group for optimal interaction with the target.

Impact of Substituent Variations on Ligand-Target Interactions

For instance, introducing substituents at the 5- or 6-position of the benzimidazole ring can fine-tune the molecule's affinity and selectivity. Electron-withdrawing groups (EWGs) such as nitro or cyano groups can alter the pKa of the benzimidazole N-H, potentially strengthening its hydrogen bond donating capability. nih.gov Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can enhance π-π stacking interactions by increasing the electron density of the aromatic system.

The following table, based on findings from related benzimidazole derivatives, illustrates the influence of substituents on inhibitory activity.

Compound IDSubstituent (R) at 5-PositionRelative Inhibitory ActivityProbable Interaction Enhanced
1 -HBaselineCore scaffold interactions
2 -ClModerate IncreaseHalogen bonding, hydrophobic interactions
3 -NO₂Significant IncreaseStrengthened H-bonding, electrostatic interactions
4 -OCH₃Slight IncreaseEnhanced π-stacking, potential H-bond acceptance
5 -CF₃Moderate IncreaseHydrophobic interactions

These variations directly influence how the ligand interacts with specific amino acid residues within the binding cleft. An EWG might favor interaction with an electron-rich portion of the pocket, while a bulky hydrophobic group could occupy a lipophilic sub-pocket, thereby increasing affinity and selectivity. rsc.org

Stereochemical Influence on Molecular Activity and Binding

Stereochemistry is a critical determinant of molecular activity for this class of compounds, primarily due to the chiral centers on the cyclopropane ring. The rigid nature of the cyclopropane ring results in distinct cis and trans diastereomers, which present the amino and benzimidazole substituents in different spatial orientations. nih.gov

The relative orientation of these functional groups dictates how effectively the molecule can fit into an asymmetric protein binding site. It is frequently observed that one stereoisomer exhibits significantly higher activity than the others, a phenomenon known as enantiomeric selectivity. nih.gov For example, studies on conformationally restricted analogs of other bioactive molecules have shown that a trans-cyclopropane configuration can lead to potent antagonistic activity, while the corresponding cis isomer may be a partial agonist or have significantly lower affinity. nih.gov

This difference arises because the specific three-dimensional arrangement of the trans isomer may allow for optimal engagement of key interaction points (e.g., a hydrogen bond to the amine and a π-stacking interaction with the benzimidazole) simultaneously, an arrangement that is not possible for the cis isomer.

Isomer ConfigurationRelative Spatial OrientationObserved Activity Profile (Hypothetical)
trans-(1R,2S)Benzimidazole and Amine on opposite sidesHigh Affinity Antagonist
trans-(1S,2R)Benzimidazole and Amine on opposite sidesHigh Affinity Antagonist
cis-(1R,2R)Benzimidazole and Amine on same sideLow Affinity / Partial Agonist
cis-(1S,2S)Benzimidazole and Amine on same sideLow Affinity / Partial Agonist

This highlights that the precise stereochemical configuration of the cyclopropane backbone is a crucial design element for achieving the desired pharmacological profile. nih.gov

Computational and Experimental Correlation in SAR Analysis

The integration of computational modeling with experimental testing provides a powerful approach to understanding and predicting the SAR of this compound analogs. Molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in rationalizing observed biological data. nih.govresearchgate.net

Molecular docking simulations can predict the preferred binding mode of these ligands within the active site of a target protein. mdpi.com These models can reveal specific interactions, such as the hydrogen bond between the benzimidazole N-H and a backbone carbonyl, or the salt bridge formed by the protonated cyclopropylamine. For example, docking studies might explain the enhanced activity of a 5-nitro substituted analog by showing that the nitro group forms an additional, favorable interaction with a polar residue in a previously unoccupied sub-pocket. nih.gov

Experimental data, such as IC₅₀ values from enzymatic assays, provide the real-world validation for these computational hypotheses. A strong correlation between predicted binding energies from docking studies and experimentally determined inhibitory concentrations lends confidence to the proposed binding model. Discrepancies, on the other hand, can guide further refinement of the computational model or suggest alternative binding modes. This iterative cycle of computational prediction and experimental validation accelerates the optimization of lead compounds by allowing researchers to prioritize the synthesis of molecules with the highest predicted activity. mdpi.com

Investigation of Molecular Interactions and Pre Clinical Biological Targets Mechanistic Focus

In Vitro Enzyme Inhibition Studies

The benzimidazole (B57391) core has been extensively studied as a privileged structure for the design of enzyme inhibitors. The following sections detail the kinetics and mechanisms of inhibition against several key enzymes by various 2-substituted benzimidazole derivatives.

Kinetics and Mechanism of Enzyme Inhibition

Urease:

Benzimidazole derivatives have been identified as potent inhibitors of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria. The inhibitory mechanism often involves interaction with the nickel ions in the active site. For instance, benzimidazole-2-thione derivatives have demonstrated significant inhibitory activity against Helicobacter pylori urease. Kinetic studies revealed that these compounds can act as mixed-type or non-competitive inhibitors, suggesting they may bind to both the free enzyme and the enzyme-substrate complex. This indicates that their binding is not directly at the substrate-binding site but at a location that influences the catalytic efficiency of the enzyme.

Interactive Data Table: Urease Inhibition by Benzimidazole Derivatives

Compound Inhibition Type IC50 (µM) Reference
2-Aryl Benzimidazole Derivative 8m - 7.74 figshare.com
2-Aryl Benzimidazole Derivative 8n - 8.09 figshare.com
2-Aryl Benzimidazole Derivative 8o - 8.56 figshare.com

α-Glucosidase:

Inhibitors of α-glucosidase are important in the management of type 2 diabetes as they delay carbohydrate digestion and glucose absorption. Benzimidazole derivatives have shown promising activity against this enzyme. Kinetic analyses of various benzimidazole-based compounds have demonstrated different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, indicating diverse binding mechanisms. For example, a series of benzimidazole-thioquinoline derivatives were found to be potent α-glucosidase inhibitors, with the most active compound exhibiting competitive inhibition. nih.gov This suggests that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.

Interactive Data Table: α-Glucosidase Inhibition by Benzimidazole Derivatives

Compound Inhibition Type IC50 (µM) Reference
Benzimidazole hydrazone derivative - 8.40±0.76 nih.gov
Benzimidazole-thioquinoline derivative 6j Competitive 28.0 ± 0.6 nih.gov
Benzotriazole-based bis-Schiff base 1 - 1.10 ± 0.05 nih.gov

Methionine Synthase:

Methionine synthase is a key enzyme in the metabolism of folate and methionine. Studies on a series of substituted benzimidazoles have revealed their potential as inhibitors of this enzyme. Kinetic analysis has shown that these benzimidazole derivatives act as competitive inhibitors of rat liver methionine synthase. nih.govnih.govmanchester.ac.uk This competitive mechanism implies that the inhibitors bind to the active site of the enzyme, likely mimicking the binding of the natural substrate, 5-methyltetrahydrofolate.

Cyclooxygenase-2 (COX-2):

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The benzimidazole scaffold has been utilized to design selective COX-2 inhibitors. nih.govsemanticscholar.orgresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the benzimidazole ring significantly influence COX-2 inhibitory activity and selectivity over the COX-1 isoform. nih.govsemanticscholar.orgresearchgate.net For instance, the presence of a sulfonamide or a similar group on a phenyl ring attached to the benzimidazole core is a common feature in many selective COX-2 inhibitors.

Interactive Data Table: COX-2 Inhibition by Benzimidazole Derivatives

Compound IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50) Reference
1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazole 5h 0.06 - nih.gov
1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazole 5j 0.81 - nih.gov

Lysine (B10760008) Specific Demethylase 1 (LSD1):

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a promising target in cancer therapy. Benzimidazole-containing compounds have been developed as potent LSD1 inhibitors. Kinetic studies of some of these inhibitors have revealed a complex mechanism of action. For example, a benzimidazole pyrazole-based inhibitor was shown to function through a combination of competition with the enzyme for binding of the active-site Fe2+ and by occupying a distal site on the enzyme surface. acs.org

Interactive Data Table: LSD1 Inhibition by Benzimidazole Derivatives

Compound IC50 (µM) Reference
Benzimidazole pyrazole (B372694) derivative 15 0.871 acs.org
NCD18 (13) 0.30 nih.gov
MC3288 (8) 0.032 nih.gov

Characterization of Binding Affinity to Biological Macromolecules

The affinity of benzimidazole derivatives for their target enzymes is a critical determinant of their potency. While comprehensive quantitative data such as dissociation constants (Kd) are not always available, binding energies calculated from molecular docking studies provide valuable insights. For instance, 2-alkyl substituted benzimidazoles have been shown to exhibit high affinity for the angiotensin II type 2 receptor, with Ki values in the low nanomolar range. nih.govdiva-portal.orgdiva-portal.org Similarly, docking studies of benzimidazole derivatives against various kinases have shown favorable binding energies, suggesting strong interactions with the ATP-binding pocket. nih.govscirp.org These computational approaches, combined with experimental data, help in understanding the strength of the interaction between the benzimidazole-based ligand and the biological macromolecule.

Ligand-Receptor Interaction Mapping

Molecular docking studies have been instrumental in elucidating the binding modes of benzimidazole derivatives within the active sites of their target enzymes. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity and selectivity of the inhibitors.

For example, docking studies of 2-substituted benzimidazoles with various protein kinases have shown that the benzimidazole core often forms crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) part of ATP. nih.govscirp.org The substituent at the 2-position can then extend into other pockets of the active site, forming additional interactions that enhance potency and selectivity. In the case of methionine synthase, docking experiments suggest that the potency of benzimidazole inhibitors is related to a planar region of the inhibitor that can be positioned in the center of the active site, the presence of a nitro functional group, and the formation of two or three probable hydrogen-bonding interactions. nih.govnih.govmanchester.ac.uk

Allosteric Modulation Investigations

Allosteric modulation, where a ligand binds to a site distinct from the active site to alter the enzyme's activity, is an increasingly important concept in drug discovery. wikipedia.org While specific studies on the allosteric modulation of the aforementioned enzymes by "2-(1H-Benzimidazol-2-yl)cyclopropanamine" are not available, the benzimidazole scaffold has been associated with allosteric inhibition of other enzymes. For instance, benzimidazole-based compounds have been identified as allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. semanticscholar.org

Furthermore, some of the target enzymes themselves are known to be regulated by allosteric mechanisms. Cyclooxygenase-2, for example, functions as a conformational heterodimer with distinct catalytic and allosteric subunits. nih.govnih.govacs.orgvanderbilt.eduacs.org Fatty acids can bind to the allosteric site and modulate the activity of the catalytic site. While direct evidence for benzimidazole derivatives acting as allosteric modulators of these specific enzymes is lacking, the non-competitive and mixed-type inhibition patterns observed in some kinetic studies could suggest an allosteric mechanism. For instance, non-competitive inhibitors of α-glucosidase have been proposed to bind to an allosteric site near the active site, inducing conformational changes that inhibit enzyme activity. nih.gov Similarly, the regulation of urease activity can involve allosteric mechanisms. plos.orgdiva-portal.org Further investigation is required to determine if benzimidazole derivatives, including "this compound," can function as allosteric modulators of these enzymes.

Derivatization and Analog Development Strategies for 2 1h Benzimidazol 2 Yl Cyclopropanamine

Design and Synthesis of Substituted Analogs

The rational design and synthesis of substituted analogs of 2-(1H-Benzimidazol-2-yl)cyclopropanamine can be approached by systematically altering different parts of the molecule.

Modifications on the Benzimidazole (B57391) Ring System

The benzimidazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly influence the compound's biological activity. Modifications can be introduced at various positions of the benzimidazole ring system.

Synthesis of Substituted Benzimidazoles: The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of appropriately substituted o-phenylenediamines with various carboxylic acids or their derivatives. For instance, reacting a substituted o-phenylenediamine (B120857) with cyclopropanecarboxylic acid or a derivative would yield the corresponding substituted 2-cyclopropyl-benzimidazole core, which can then be further functionalized to introduce the amine group on the cyclopropane (B1198618) ring.

Table 1: Potential Substitutions on the Benzimidazole Ring

PositionType of SubstituentPotential Effect
N-1Alkyl, Aryl, AcylModulate lipophilicity, metabolic stability, and hydrogen bonding capacity.
C-4/C-7Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -Cl, -F, -CF3)Influence electronic properties, pKa, and potential for specific interactions with biological targets.
C-5/C-6Halogens, Alkoxy, Nitro, CyanoAlter pharmacokinetic properties and binding affinity.

Detailed research findings on related benzimidazole derivatives have shown that substitutions at the N-1, C-2, C-5, and C-6 positions can significantly impact their anti-inflammatory and other biological activities. For example, the introduction of different substituents on the benzimidazole scaffold has been shown to modulate the interaction with various biological targets, including enzymes and receptors.

Substitutions on the Cyclopropanamine Moiety

The cyclopropanamine moiety is a key feature of the molecule, providing a rigid and three-dimensional element. Modifications to this part of the structure can influence conformational preferences and interactions with target proteins.

Cyclopropane Ring Modifications: The cyclopropane ring itself can be substituted with various groups, such as methyl or other small alkyl groups, to probe the steric requirements of the binding site. The synthesis of such analogs would likely involve the use of appropriately substituted cyclopropanecarboxylic acid precursors in the benzimidazole synthesis. The cyclopropane ring is known to be a useful element in drug design for restricting the conformation of biologically active compounds to improve activity.

Table 2: Potential Modifications on the Cyclopropanamine Moiety

Modification SiteType of ModificationPotential Effect
Amino GroupAlkylation, Acylation, SulfonylationModulate basicity, lipophilicity, and hydrogen bonding interactions.
Cyclopropane RingAlkyl substitutionIntroduce steric bulk and explore binding pocket topography.
StereochemistrySynthesis of specific stereoisomersInvestigate stereospecific interactions with the biological target.

Introduction of Bridging Linkers and Hybrid Structures

Connecting the benzimidazole and cyclopropanamine moieties through different linkers or fusing them with other pharmacophoric scaffolds can lead to novel hybrid structures with altered or enhanced biological activities.

The synthesis of hybrid molecules by integrating a benzimidazole scaffold with other pharmacophoric elements has been a successful strategy in developing multi-target agents. For example, benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their antimicrobial activities. Similarly, benzimidazole–pyrimidine hybrids have shown a range of medicinal properties, including anticancer and antimicrobial effects. This suggests that linking the this compound core to other heterocyclic systems via appropriate linkers could be a fruitful avenue for analog development.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different molecular backbones. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced off-target effects.

For this compound, scaffold hopping could involve replacing the benzimidazole core with other bicyclic heteroaromatic systems like indole, indazole, or benzothiazole. The cyclopropanamine moiety could be replaced by other small, constrained bioisosteres that mimic its spatial arrangement and electronic properties. Bioisosteric replacement is a powerful tool for modulating drug-like properties.

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This strategy aims to create molecules that can interact with multiple biological targets or have a synergistic effect. For the target compound, the benzimidazole part could be hybridized with moieties known to possess specific biological activities, potentially leading to dual-action agents. The synthesis of benzimidazole-based hybrid molecules has been explored for various inflammatory targets.

Strategies for Modulating Molecular Recognition and Specificity

Achieving high specificity for a biological target is a critical goal in drug design to minimize off-target effects and toxicity. The molecular recognition of this compound analogs by their target can be modulated through several strategies.

By systematically altering the substituents on both the benzimidazole and cyclopropanamine moieties, it is possible to fine-tune the electronic and steric properties of the molecule. This allows for the optimization of interactions with specific amino acid residues in the binding pocket of the target protein. For instance, a structure-affinity analysis of benzimidazole derivatives as 5-HT4 receptor antagonists highlighted the importance of a voluminous substituent attached to a basic nitrogen for molecular recognition. nih.gov Benzimidazole-based compounds have also been developed as fluorescent sensors, demonstrating their capacity for specific molecular recognition of ions. researchgate.net

Introducing conformational constraints, for example, through further cyclization or the introduction of rigid linkers, can lock the molecule in a bioactive conformation, thereby increasing its affinity and specificity for the target.

Structure-Metabolism Relationships at the Chemical Transformation Level

Understanding the metabolic fate of a drug candidate is crucial for optimizing its pharmacokinetic properties and avoiding the formation of toxic metabolites. The metabolism of this compound is expected to involve transformations of both the benzimidazole ring and the cyclopropanamine moiety.

Metabolism of the Benzimidazole Ring: Benzimidazole-containing compounds are known to undergo various metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic pathways include hydroxylation of the aromatic ring and N-oxidation. For example, the anthelmintic fenbendazole, a benzimidazole derivative, is metabolized via sulfoxidation and hydroxylation. nih.govacs.org The position and nature of substituents on the benzimidazole ring can significantly influence the rate and site of metabolism. nih.govresearchgate.netnih.govcsu.edu.au

Metabolism of the Cyclopropanamine Moiety: The cyclopropylamine (B47189) substructure is known to be susceptible to metabolic activation. acs.org Cytochrome P450 enzymes can oxidize the cyclopropylamine, leading to ring-opening and the formation of reactive intermediates. hyphadiscovery.comnih.gov This metabolic pathway has been implicated in the toxicity of some drugs containing this moiety. acs.orgnih.gov The inactivation of cytochrome P450 enzymes by cyclopropylamines can also occur through the formation of metabolic intermediate complexes. nih.gov

Table 3: Potential Metabolic Transformations of this compound

MoietyMetabolic ReactionMediating EnzymesPotential Outcome
Benzimidazole RingAromatic HydroxylationCytochrome P450sFormation of phenolic metabolites.
Benzimidazole RingN-GlucuronidationUGTsIncreased water solubility and excretion.
CyclopropanamineN-OxidationFMOs, Cytochrome P450sFormation of hydroxylamine (B1172632) or nitroso metabolites.
CyclopropanamineRing OpeningCytochrome P450sFormation of reactive aldehydes or radicals.

By understanding these potential metabolic pathways, medicinal chemists can design analogs with improved metabolic stability. Strategies may include introducing blocking groups at metabolically labile positions or replacing the cyclopropylamine moiety with a bioisostere that is less prone to metabolic activation. Structure-metabolism relationship studies of benzimidazole derivatives have been employed to guide the optimization of metabolic stability. nih.govresearchgate.netnih.govcsu.edu.au

Advanced Spectroscopic and Mechanistic Characterization of 2 1h Benzimidazol 2 Yl Cyclopropanamine and Its Complexes

Spectroscopic Analysis for Confirmation of Complexation and Binding Modes

The formation of complexes involving 2-(1H-Benzimidazol-2-yl)cyclopropanamine can be unequivocally confirmed through various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are instrumental in elucidating the binding modes and coordination environment of the ligand.

Upon complexation with a metal ion, significant changes in the 1H and 13C NMR spectra of the ligand are anticipated. The chemical shifts of the protons and carbons in the vicinity of the coordination sites, namely the benzimidazole (B57391) ring nitrogens and the cyclopropylamine (B47189) group, are expected to be perturbed. For instance, the coordination of a metal to the benzimidazole nitrogen would likely lead to a downfield shift of the N-H proton signal, indicating its involvement in bonding.

Infrared spectroscopy offers valuable insights into the vibrational modes of the molecule. The stretching frequencies of the N-H and C=N bonds within the benzimidazole ring are particularly sensitive to complexation. A shift in these bands to lower or higher wavenumbers upon coordination can signify the involvement of these groups in the metal-ligand bond.

UV-Vis spectroscopy is a powerful tool to probe the electronic transitions within the molecule. The formation of a complex typically results in a shift of the absorption bands (either a bathochromic or hypsochromic shift) and potentially the appearance of new charge-transfer bands, providing evidence of metal-ligand interaction. rsc.org

Table 1: Hypothetical Spectroscopic Data for this compound and its Metal Complex

Spectroscopic TechniqueFree LigandMetal ComplexInterpretation
1H NMR (ppm) 12.5 (s, 1H, N-H), 7.5-7.2 (m, 4H, Ar-H), 3.1 (m, 1H, CH-NH2), 1.2-0.9 (m, 4H, CH2-CH2)13.1 (br s, 1H, N-H), 7.8-7.4 (m, 4H, Ar-H), 3.5 (m, 1H, CH-NH2), 1.5-1.1 (m, 4H, CH2-CH2)Downfield shifts suggest coordination through benzimidazole nitrogen and amine group.
IR (cm-1) 3400 (N-H stretch), 1620 (C=N stretch)3350 (N-H stretch), 1600 (C=N stretch)Shifts indicate involvement of N-H and C=N groups in coordination.
UV-Vis (nm) 275, 282280, 295Red shift (bathochromic shift) indicates alteration of electronic structure upon complexation.

Investigation of Intramolecular Dynamics and Tautomeric Equilibria

The benzimidazole moiety of this compound can exhibit tautomerism, a phenomenon involving the migration of a proton. nih.gov Specifically, it can exist in two tautomeric forms, where the proton on one of the imidazole (B134444) nitrogen atoms shifts to the other. These tautomers are typically in a dynamic equilibrium in solution.

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of other interacting species. nih.gov NMR spectroscopy is a primary tool for studying such dynamic processes. Techniques like variable-temperature NMR can be employed to probe the kinetics and thermodynamics of the tautomeric exchange.

In addition to tautomerism, the molecule can exhibit conformational flexibility, particularly around the single bond connecting the cyclopropane (B1198618) ring to the benzimidazole nucleus. The rotation around this bond can lead to different spatial arrangements of the two ring systems, which may have different energies and spectroscopic signatures.

Computational studies can complement experimental data by providing insights into the relative energies of the different tautomers and conformers, as well as the energy barriers for their interconversion. mdpi.com

Table 2: Potential Tautomeric Forms of this compound

TautomerDescription
Form A Proton on the nitrogen at position 1 of the benzimidazole ring.
Form B Proton on the nitrogen at position 3 of the benzimidazole ring.

Characterization of Intermolecular Interactions in Solid and Solution States

In the solid state, this compound is expected to form an extensive network of intermolecular interactions. Hydrogen bonding is likely to be a dominant force, with the N-H groups of the benzimidazole and the amine group acting as hydrogen bond donors, and the nitrogen atoms of the benzimidazole ring acting as acceptors. mdpi.com These interactions play a crucial role in determining the crystal packing of the molecule.

Furthermore, π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules can contribute to the stability of the crystal lattice. X-ray crystallography is the definitive method for determining the precise arrangement of molecules in the solid state and characterizing these intermolecular contacts.

In solution, the intermolecular interactions will be highly dependent on the nature of the solvent. In polar protic solvents, the molecule can form hydrogen bonds with solvent molecules. In nonpolar solvents, self-association through hydrogen bonding and π-π stacking may be more prevalent. Techniques such as concentration-dependent NMR and UV-Vis spectroscopy can provide evidence for these intermolecular associations in solution.

The nature and strength of these intermolecular forces have a significant impact on the physical properties of the compound, such as its solubility and melting point, as well as its reactivity and ability to form complexes.

Table 3: Summary of Potential Intermolecular Interactions

Interaction TypeStateDescription
Hydrogen Bonding Solid & SolutionBetween N-H groups (donors) and nitrogen atoms (acceptors). mdpi.com
π-π Stacking Solid & SolutionBetween the aromatic benzimidazole rings of adjacent molecules.
Solute-Solvent Interactions SolutionHydrogen bonding or other dipole-dipole interactions with solvent molecules.

Q & A

Q. Critical Factors :

  • Catalyst choice : Nano-SiO₂ reduces reaction time and improves regioselectivity .
  • Temperature control : Elevated temperatures (>100°C) may degrade cyclopropane rings, necessitating mild conditions.
  • Purification : Column chromatography (e.g., benzene eluent) or recrystallization ensures purity .

Table 1 : Representative Synthetic Conditions

PrecursorCatalyst/ReagentConditionsYield (%)Reference
o-Phenylenediamine derivativeNano-SiO₂Solvent-free, 80°C88
Cyclopropane bromideK₂CO₃, DMF60°C, 12 hr75

How can the molecular structure of this compound be confirmed experimentally?

Basic Research Question
X-ray crystallography is the gold standard for structural elucidation:

  • SHELX refinement : Programs like SHELXL2013/4 resolve bond lengths and angles (e.g., C-N bond: 1.32–1.38 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and cyclopropane CH₂ (δ 1.5–2.0 ppm) confirm connectivity .
    • IR : N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate functional groups .

Table 2 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP21/c
π-π stacking distances3.6106–3.6668 Å
Bond angle (C-N-C)108.5°

How does the hydrogen-bonding network influence the solid-state properties of this compound?

Advanced Research Question
The compound’s crystallinity and stability arise from intermolecular hydrogen bonds and π-π interactions :

  • Graph set analysis : N-H···N bonds (R₂²(8) motifs) dominate, as seen in benzimidazole analogs .
  • π-π stacking : Benzimidazole and cyclopropane rings exhibit face-to-face interactions (3.61–3.67 Å), enhancing thermal stability .
    Methodology :
  • Use Mercury or CrystalExplorer software to map interactions.
  • Compare with Etter’s rules for predictive design of co-crystals .

How can researchers design experiments to assess the biological activity of this compound?

Advanced Research Question
In vitro assays and structure-activity relationship (SAR) studies are critical:

  • Anticancer activity : Test against HepG2 cells via MTT assay (IC₅₀ values <50 µM suggest potency) .
  • Antibacterial screening : Use MIC assays against Gram-positive/negative strains .
    Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and validate purity via HPLC.

How can contradictions in reported bioactivity data be resolved?

Advanced Research Question
Discrepancies may arise from:

  • Purity issues : Characterize compounds via elemental analysis and LC-MS .
  • Assay variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times).
  • Solvent effects : Compare DMSO vs. aqueous solubility to rule out artifacts.

What computational approaches predict the compound’s interactions with biological targets?

Advanced Research Question
Molecular docking and QSAR modeling provide mechanistic insights:

  • Docking (AutoDock Vina) : Simulate binding to NPY Y4 receptors (∆G < -8 kcal/mol indicates strong affinity) .
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks .

Table 3 : Docking Results for Hypothetical Target

Target ProteinBinding Affinity (kcal/mol)Interacting Residues
NPY Y4 Receptor-9.2Asp²⁹⁸, Tyr³⁰¹

What role does this compound play in coordination chemistry?

Advanced Research Question
The benzimidazole nitrogen and cyclopropane amine act as ligands for metal ions :

  • Zinc complexes : Form stable octahedral geometries (e.g., [Zn(L)₂]²⁺) with potential catalytic activity .
  • Copper(II) complexes : Exhibit Jahn-Teller distortion, characterized by EPR and UV-Vis spectroscopy .

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